

Application Note: Controlled Oxidation Protocols for 1-(2-Chloroethyl)thiooctane (CEOS)

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Compound of Interest

Compound Name: 1-[(2-Chloroethyl)sulfinyl]octane

Cat. No.: B11514861

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Audience: Researchers, Analytical Chemists, and CWA Decontamination Scientists Focus: Selective Decontamination vs. Exhaustive Derivatization of Lipophilic Sulfur Mustard Simulants

Executive Summary

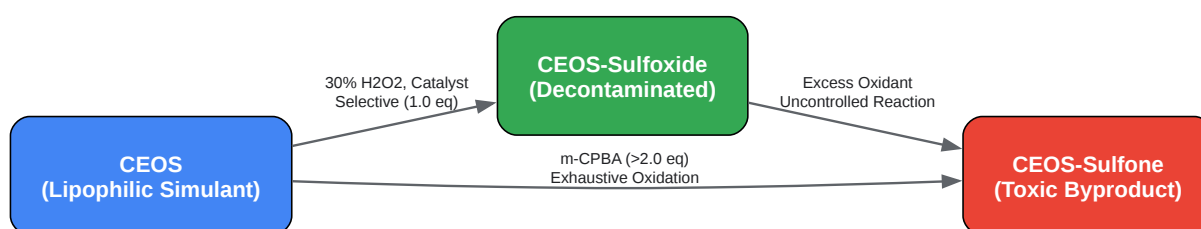
1-(2-Chloroethyl)thiooctane (CEOS, CAS: 19155-38-5), also known as 2-chloroethyl octyl sulfide, is a lipophilic half-mustard simulant. Due to its extended aliphatic chain, CEOS accurately models the lipophilicity, skin-penetration kinetics, and phase-partitioning behavior of actual sulfur mustard (bis(2-chloroethyl) sulfide, HD) better than lighter analogs like 2-chloroethyl ethyl sulfide (CEES). This application note details two distinct oxidation protocols for CEOS: a highly selective catalytic oxidation to the non-toxic sulfoxide (for decontamination modeling) and an exhaustive stoichiometric oxidation to the sulfone (for generating analytical reference standards).

Mechanistic Causality & Safety Considerations (E-E-A-T)

The oxidation of sulfur mustard simulants is not merely a synthetic transformation; it is a delicate manipulation of the molecule's toxicological profile. Understanding the causality behind the reaction conditions is critical for both safety and experimental validity.

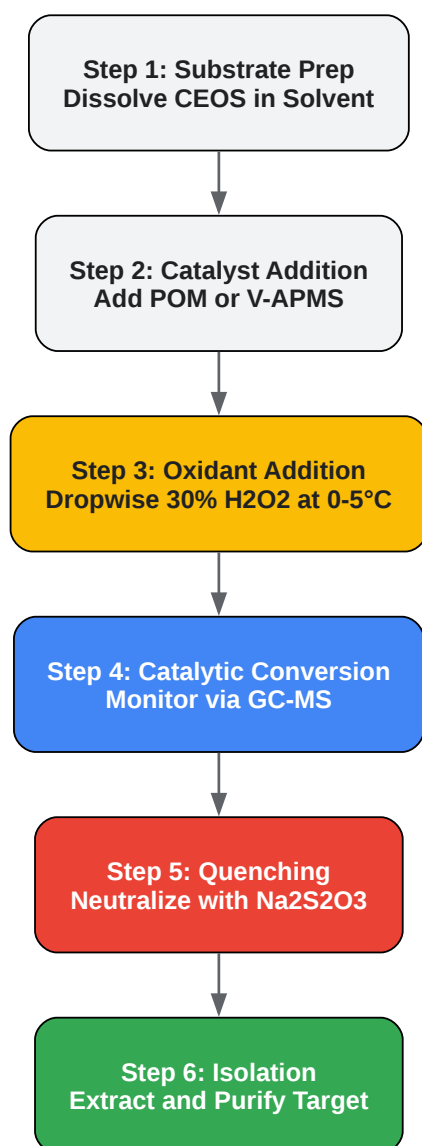
- **The Alkylating Threat:** In its native thioether state, the sulfur atom in CEOS acts as an internal nucleophile. It displaces the adjacent chloride ion to form a highly reactive, positively charged episulfonium intermediate. This intermediate aggressively alkylates DNA and cellular proteins, leading to severe oxidative stress, mitochondrial dysfunction, and tissue vesication[1].
- **Selective Oxidation (Decontamination):** By selectively oxidizing the sulfur atom to a sulfoxide (S=O), the strong electron-withdrawing nature of the oxygen atom drastically reduces the nucleophilicity of the sulfur. This prevents the formation of the episulfonium ion, effectively neutralizing the molecule's toxicity[2]. This requires precise stoichiometric control (1.0 equivalent of oxidant) and a selective catalyst (such as polyoxometalates or vanadium-doped silica)[3][4].
- **Exhaustive Oxidation (Toxicity Reversal):** If the reaction is not carefully controlled and over-oxidation occurs, the sulfoxide is converted into a sulfone (O=S=O). The sulfone derivative is highly electrophilic and acts as a potent Michael acceptor, restoring vesicant-like toxicity and rendering the decontamination effort void[2]. Therefore, exhaustive oxidation using strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA) is strictly reserved for synthesizing analytical reference standards in controlled laboratory environments[5].

Visualizations of Reaction Pathways and Workflows



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Caption: Chemical oxidation pathway of CEOS demonstrating selective vs. exhaustive oxidation outcomes.



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Caption: Step-by-step experimental workflow for the controlled catalytic oxidation of CEOS.

Experimental Protocols

Protocol A: Selective Catalytic Sulfoxidation (Decontamination Model)

This protocol utilizes a green oxidant (30% H₂O₂) and a transition metal catalyst (e.g., Vanadium-doped acid-prepared mesoporous silica, V-APMS, or Polyoxometalate clusters like {Mo₁₃₂}) to achieve >99% selectivity for the sulfoxide[3][4].

Reagents:

- 1-(2-Chloroethyl)thiooctane (CEOS): 1.0 mmol (208.8 mg)
- 30% Aqueous Hydrogen Peroxide (H₂O₂): 1.05 mmol (~106 μL)
- Catalyst (V-APMS or {Mo132}): 1-2 mol%
- Solvent: Ethanol or Methanol (5.0 mL)
- Quenching Agent: 1M Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

- Substrate Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 208.8 mg of CEOS in 5.0 mL of ethanol.
- Catalyst Suspension: Add the selected catalyst (1-2 mol%) to the solution. Stir for 5 minutes at room temperature to ensure even suspension/dissolution.
- Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Lower temperatures suppress the activation energy required for the secondary oxidation (sulfoxide to sulfone), maximizing selectivity.
- Oxidant Addition: Slowly add 106 μL of 30% H₂O₂ dropwise over 5 minutes.
- Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 30–45 minutes. Monitor the disappearance of the CEOS peak via GC-MS.
- Quenching (Critical Step): Once complete, immediately add 2.0 mL of 1M Na₂S₂O₃ and stir for 10 minutes. Causality: Thiosulfate reduces any unreacted peroxides, preventing post-extraction over-oxidation to the toxic sulfone.
- Isolation: Extract the mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-chloroethyl)sulfinyloctane.

Protocol B: Exhaustive Oxidation to Sulfone (Analytical Standard Prep)

This protocol intentionally drives the reaction to completion using an excess of a strong peroxy acid to generate the sulfone standard[5].

Reagents:

- CEOS: 1.0 mmol (208.8 mg)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity): 2.5 mmol (~560 mg)
- Solvent: Dichloromethane (DCM, 10.0 mL)

Step-by-Step Methodology:

- Substrate Preparation: Dissolve 208.8 mg of CEOS in 10.0 mL of DCM in a 50 mL flask. Cool to 0 °C.
- Oxidant Addition: Add 560 mg of m-CPBA in small portions over 15 minutes to control the exothermic peroxy-acid reaction.
- Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction will become cloudy as meta-chlorobenzoic acid precipitates.
- Quenching & Washing: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ and 5 mL of 1M Na₂S₂O₃. Stir vigorously until the organic layer is clear.
- Isolation: Separate the DCM layer, wash twice with NaHCO₃ to remove residual acid, dry over Na₂SO₄, and evaporate to yield 1-(2-chloroethyl)sulfonyloctane.

Quantitative Data Presentation

Table 1: Comparison of Oxidation Protocols for CEOS

Parameter	Protocol A (Selective)	Protocol B (Exhaustive)
Primary Application	Decontamination Modeling	Analytical Standard Synthesis
Oxidant	30% H ₂ O ₂ (1.05 eq)	m-CPBA (>2.5 eq)
Catalyst	V-APMS or POMs	None required
Target Product	1-(2-chloroethyl)sulfinyloctane	1-(2-chloroethyl)sulfonyloctane
Selectivity	> 98% (Sulfoxide)	> 99% (Sulfone)
Reaction Time	30 - 45 minutes	2 hours

Table 2: Physico-Chemical Properties & Safety Profile

Compound	Formula	MW (g/mol)	Oxidation State	Toxicity Profile
CEOS (Parent)	C ₁₀ H ₂₁ ClS	208.79	Thioether (0)	High (Vesicant Simulant)
CEOS-Sulfoxide	C ₁₀ H ₂₁ ClOS	224.79	Sulfoxide (+1)	Low (Decontaminated)
CEOS-Sulfone	C ₁₀ H ₂₁ ClO ₂ S	240.79	Sulfone (+2)	High (Michael Acceptor)

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Sources

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